molecular formula C15H20BN3O4 B7958868 Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylate

Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylate

Cat. No.: B7958868
M. Wt: 317.15 g/mol
InChI Key: TZXDIBJOKMNRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylate is an organic compound that features a benzotriazole ring substituted with a boronate ester and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylate typically involves the Miyaura borylation reaction. This reaction is performed by coupling a halogenated benzotriazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzotriazole derivatives depending on the coupling partner used.

Scientific Research Applications

Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylate largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The benzotriazole ring can interact with various molecular targets, potentially inhibiting enzymes or binding to specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylate is unique due to the combination of the benzotriazole ring and the boronate ester group. This structure imparts distinct reactivity and stability, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BN3O4/c1-6-21-13(20)9-7-10(12-11(8-9)17-19-18-12)16-22-14(2,3)15(4,5)23-16/h7-8H,6H2,1-5H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXDIBJOKMNRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=NNN=C23)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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